molecular formula C13H6F4N2O3 B2743525 N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide CAS No. 260553-00-2

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

Cat. No.: B2743525
CAS No.: 260553-00-2
M. Wt: 314.196
InChI Key: AVOHHYLBZWZXDT-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of multiple fluorine atoms and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in anticancer research, the compound may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: Similar structure but with a pyrazine ring instead of a benzamide.

    2,5-difluorophenyl isocyanate: Contains an isocyanate group instead of a nitro group.

    4-(aminosulfonyl)-N-(2,5-difluorophenyl)methyl-benzamide: Contains an aminosulfonyl group.

Uniqueness

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is unique due to the combination of multiple fluorine atoms and a nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOHHYLBZWZXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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